ギルテリチニブ

説明

科学的研究の応用

Relapsed or Refractory Acute Myeloid Leukemia

Gilteritinib has shown significant benefits in patients with relapsed or refractory FLT3-mutated AML. The ADMIRAL trial demonstrated that gilteritinib resulted in longer overall survival (OS) compared to salvage chemotherapy, with median OS of 9.6 months versus 5.0 months respectively (HR 0.566, p=0.00211) . The complete remission (CR) rates were also higher for gilteritinib (16.4%) compared to salvage chemotherapy (10.2%) .

Post-Transplant Maintenance Therapy

Recent studies have explored gilteritinib's role as a maintenance therapy following allogeneic hematopoietic cell transplantation (HCT). In a study evaluating post-transplant maintenance, gilteritinib improved relapse-free survival (RFS) rates significantly compared to placebo, particularly in patients with minimal residual disease (MRD) . The two-year RFS rate was 72.4% for gilteritinib versus 57.4% for placebo.

Combination Therapies

Gilteritinib is being investigated in combination with other agents for enhanced efficacy. For instance, ongoing trials are assessing its use alongside azacitidine in newly diagnosed AML patients who are unfit for intensive chemotherapy . Preliminary results indicate promising CR rates and tolerability.

Case Study 1: Efficacy in Elderly Patients

A cohort study involving elderly patients demonstrated that gilteritinib was well-tolerated and effective, achieving CR in 21% of patients with relapsed/refractory disease . The median OS was reported at 9.5 months, highlighting its potential as a treatment option for older populations who often face higher risks with conventional therapies.

Case Study 2: Real-World Outcomes

Real-world data from a multicenter study indicated that gilteritinib maintained efficacy consistent with clinical trial results, achieving CR rates around 25% among heavily pre-treated patients . These findings underscore the drug's effectiveness outside controlled clinical environments.

Safety Profile

Gilteritinib is generally well-tolerated; however, it is associated with specific adverse events such as anemia (77.9%) and thrombocytopenia (45.1%) . The incidence of severe adverse events was lower compared to traditional chemotherapy regimens, making it a favorable option for many patients.

Comparative Efficacy

A comparative analysis between gilteritinib and other tyrosine kinase inhibitors like alectinib showed that while both drugs effectively inhibit tumor growth, gilteritinib exhibited superior antitumor activity against certain cancer types, including non-small cell lung cancer models .

作用機序

生化学分析

Biochemical Properties

Gilteritinib is a part of the FLT3 tyrosine kinase inhibitors and has shown greater selectivity and potency compared to other agents from this group . It is a pyrazinecarboxamide derivative that exhibits high selectivity to FLT3 . It prevents the c-Kit-driven myelosuppression observed in other therapies .

Cellular Effects

Gilteritinib has been found to inhibit cell growth and impair the endo-lysosomal and autophagy systems . It acts as an inhibitor of FLT3, hence it is a tyrosine kinase inhibitor . It kills leukemia cells by binding to the mutant FLT3 protein and blocking its activity .

Molecular Mechanism

Gilteritinib is a potent selective inhibitor of both of the mutations, internal tandem duplication (ITD) and tyrosine kinase domain (TKD), of the FLT3 receptor . It also inhibits AXL and ALK tyrosine kinases . The activity of gilteritinib permits the inhibition of FLT3 and AXL, molecules involved in the growth of cancer cells .

Temporal Effects in Laboratory Settings

Gilteritinib exhibits a dose-proportional pharmacokinetic profile . Its exposure is not significantly affected by food . Moderate-to-strong CYP3A inhibitors demonstrated a significant effect on gilteritinib exposure . The antileukemic effects usually became lost within a few weeks .

Dosage Effects in Animal Models

In animal models, gilteritinib has shown antileukemic activity . It was distributed at high levels in xenografted tumors after oral administration . The decreased FLT3 activity and high intratumor distribution of gilteritinib translated to tumor regression and improved survival in xenograft and intra-bone marrow transplantation models of FLT3-driven AML .

Metabolic Pathways

Gilteritinib is primarily metabolized in the liver by the activity of CYP3A4 . Its metabolism is driven by reactions of N-dealkylation and oxidation which forms the metabolite M17, M16, and M10 .

Transport and Distribution

Gilteritinib exhibits a dose-proportional pharmacokinetic profile in healthy subjects and in patients with relapsed/refractory acute myeloid leukemia . Gilteritinib exposure is not significantly affected by food . Moderate-to-strong CYP3A inhibitors demonstrated a significant effect on gilteritinib exposure .

準備方法

合成経路と反応条件: ギルテリチニブは、1-フルオロ-2-メトキシ-4-ニトロベンゼンを出発原料として、複数段階の工程を経て合成されます . 合成には、CuI-l-ケブラキトール触媒系を用いたウルマン型カップリングなど、いくつかの重要なステップが含まれます . 最終生成物であるギルテリチニブフマル酸塩は、全体収率46.9%で得られます .

工業生産方法: ギルテリチニブフマル酸塩の工業生産では、ギルテリチニブをジクロロメタンとメタノールに溶解し、噴霧乾燥してアモルファス型を得ます . この方法により、最終生成物の高純度と均一性が保証されます。

化学反応の分析

反応の種類: ギルテリチニブは、酸化、還元、置換など、さまざまな化学反応を起こします . これらの反応は、代謝処理と治療効果に不可欠です。

一般的な試薬と条件: ギルテリチニブの合成と反応で使用される一般的な試薬には、ジクロロメタン、メタノール、CuI-l-ケブラキトールなどのさまざまな触媒が含まれます . 反応条件は、高収率と高純度を確保するために厳密に制御されています。

生成される主要な生成物: ギルテリチニブの合成から生成される主要な生成物は、ギルテリチニブフマル酸塩です . この化合物は、AML治療に使用される有効成分です。

科学研究アプリケーション

ギルテリチニブは、化学、生物学、医学、産業などの分野で幅広い科学研究アプリケーションを持っています . 化学では、チロシンキナーゼ阻害剤を研究するためのモデル化合物として使用されます。 生物学と医学では、ギルテリチニブは、特にAMLを含むさまざまな癌の治療における治療の可能性について広く研究されています . また、他の薬剤と組み合わせて使用することで、有効性を高め、耐性を減らすことができます .

類似化合物との比較

ギルテリチニブは、ミドスタウリンやキザルチニブなどの他のFLT3阻害剤と比較されることが多いです . これらの化合物はすべてFLT3変異を標的としていますが、ギルテリチニブは、その高い選択性と効力によって際立っています . さらに、ギルテリチニブは、臨床試験で、対応する化合物と比較して、全体的な生存率と奏効率が良好であることが示されています . これにより、AML治療においてユニークで貴重な選択肢となっています。

類似化合物のリスト:- ミドスタウリン

- キザルチニブ

- ソラフェニブ

- クレノラニブ

生物活性

Gilteritinib is a second-generation tyrosine kinase inhibitor (TKI) primarily used in the treatment of acute myeloid leukemia (AML) with FLT3 mutations. Its unique mechanism of action and pharmacological properties make it a significant advancement in targeted cancer therapy. This article delves into the biological activity of gilteritinib, including its mechanisms, efficacy, and relevant case studies.

Gilteritinib selectively inhibits both FLT3-ITD (internal tandem duplication) and FLT3-TKD (tyrosine kinase domain) mutations, which are often associated with poor prognosis in AML. It operates by competitively blocking the ATP-binding site of the FLT3 receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. Additionally, gilteritinib has been shown to inhibit AXL, another receptor tyrosine kinase implicated in resistance mechanisms against FLT3 inhibitors .

Pharmacokinetics

The pharmacokinetic profile of gilteritinib indicates rapid absorption, with peak plasma concentrations reached within 2 to 6 hours post-administration. The mean elimination half-life is approximately 113 hours, allowing for once-daily dosing. Gilteritinib is primarily metabolized by cytochrome P450 3A4, and its elimination occurs mainly through feces .

Case Study Overview

- Phase IB Study in Newly Diagnosed AML : A study involving patients with newly diagnosed AML demonstrated that gilteritinib had significant single-agent activity, achieving a complete remission rate of approximately 50% in patients harboring FLT3 mutations .

- Dual Inhibition in the Tumor Microenvironment : Research indicated that gilteritinib not only targets FLT3 but also effectively inhibits AXL within the tumor microenvironment. This dual inhibition was shown to enhance antitumor efficacy against AML cells, particularly under conditions of hypoxia that typically promote cell survival .

In Vitro and In Vivo Studies

Gilteritinib has been extensively studied in both in vitro and in vivo models:

- In Vitro Studies : Gilteritinib treatment resulted in a significant reduction of cell viability in various AML cell lines with FLT3 mutations. For instance, a study showed that gilteritinib reduced the proliferation of lung cancer cells (A549 and H1650) with IC50 values of 158 nM and 89 nM respectively .

- In Vivo Studies : Animal studies demonstrated that gilteritinib significantly suppressed tumor development when administered daily for 28 days, achieving tumor growth inhibition rates between 63% to 100% at various doses .

Summary of Biological Activity Findings

Resistance Mechanisms

Despite its efficacy, resistance to gilteritinib can occur due to various mechanisms, including the activation of AXL signaling pathways. The concurrent inhibition of AXL alongside FLT3 may mitigate this resistance and enhance therapeutic outcomes .

特性

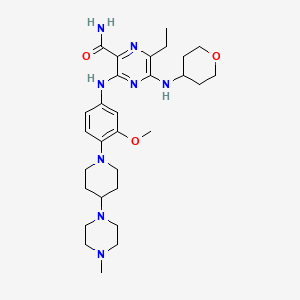

IUPAC Name |

6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44N8O3/c1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36/h5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQYAJJFPNQOOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027949 | |

| Record name | Gilteritinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Gilteritinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Gilteritinib is a potent selective inhibitor of both of the mutations, internal tandem duplication (ITD) and tyrosine kinase domain (TKD), of the FLT3 receptor. In the same note, gilteritinib also inhibits AXL and ALK tyrosine kinases. FLT3 and AXL are molecules involved in the growth of cancer cells. The activity of gilteritinib permits an inhibition of the phosphorylation of FLT3 and its downstream targets such as STAT5, ERK and AKT. The interest in FLT3 transmembrane tyrosine kinases was raised when studies reported that approximately 30% of the patients with acute myeloid leukemia presented a mutationally activated isoform. As well, the mutation ITD is associated with poor patient outcomes while the mutation TKD produces a resistance mechanism to FLT3 tyrosine kinase inhibitors and the AXL tyrosine kinase tends to produce a resistance mechanism to chemotherapies. | |

| Record name | Gilteritinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1254053-43-4 | |

| Record name | 6-Ethyl-3-[[3-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]amino]-5-[(tetrahydro-2H-pyran-4-yl)amino]-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254053-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gilteritinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254053434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gilteritinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gilteritinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GILTERITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66D92MGC8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。